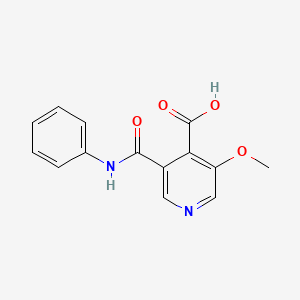

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYISUPHWCIBIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670135 |

Source

|

| Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-19-5 |

Source

|

| Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and purification to its formulation and, in the pharmaceutical realm, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is dedicated to this compound, a molecule of interest within the broader class of isonicotinic acid derivatives.

While specific experimental data for this compound is not widely published, this document serves as both a repository of known information and a predictive guide for its characterization. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we can construct a robust profile of its expected properties. The methodologies detailed herein are designed to be self-validating, providing a clear path for researchers to confirm these predictions in a laboratory setting. This guide is structured to provide not just the "what," but the "why"—elucidating the causal relationships between molecular structure and physical behavior, a cornerstone of rational drug design and materials engineering.

Chemical Identity and Structural Framework

This compound is a substituted pyridinecarboxylic acid. Its structure features a central pyridine ring, a carboxylic acid group, a methoxy group, and a phenylcarbamoyl (anilide) side chain. These functional groups are expected to dictate its chemical reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | - |

| CAS Number | 1087659-19-5 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |

| Molecular Weight | 272.26 g/mol | [1] |

| Canonical SMILES | COC1=CC(=NC=C1C(=O)O)C(=O)NC2=CC=CC=C2 | - |

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing from a suitably substituted pyridine derivative. A plausible and efficient route involves the selective functionalization of a precursor such as 3-methoxy-4-cyano-5-methylpyridine, followed by amide bond formation. The causality behind this choice lies in the commercial availability of similar precursors and the reliability of standard organic transformations.

Synthetic Workflow

The proposed synthesis involves two key transformations:

-

Oxidation: The methyl group at the 5-position of a pyridine precursor can be oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid can then be coupled with aniline to form the desired phenylcarbamoyl group. Alternatively, a more convergent approach would involve the initial formation of an isonicotinic acid derivative, followed by amide coupling. A common and robust method for amide bond formation is the use of a coupling agent.[2][3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol outlines a general procedure for the amide coupling step, a crucial transformation in the proposed synthesis.[2][3]

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of the carboxylic acid precursor (e.g., 3-methoxy-5-bromoisonicotinic acid) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU or DCC) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1.05 equivalents of aniline to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Physicochemical Properties: Predictions and Experimental Verification

Due to the absence of published experimental data, the following sections provide predicted values based on the compound's structure and outline standard protocols for their empirical determination.

Melting Point

-

Prediction: As a crystalline solid with multiple hydrogen bonding sites (carboxylic acid and amide) and aromatic rings capable of π-stacking, this compound is expected to have a relatively high melting point, likely exceeding 200°C. Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Experimental Protocol for Melting Point Determination: [4][5][6][7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

-

Solubility

-

Prediction: The molecule's solubility will be a balance between its polar functional groups (carboxylic acid, amide, methoxy, pyridine nitrogen) and its nonpolar aromatic rings.

-

Aqueous Solubility: Expected to be low in neutral water but should increase significantly in basic solutions (pH > pKa of the carboxylic acid) due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Solubility in nonpolar solvents like hexane is expected to be very low.

-

-

Experimental Protocol for Kinetic Solubility Assessment: [8][9][10][11][12]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) and mix vigorously.

-

Equilibration: Allow the solution to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Separation: Separate any undissolved precipitate by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Acidity and Basicity (pKa)

-

Prediction: The molecule possesses both an acidic and a basic center.

-

Acidic pKa: The carboxylic acid group is expected to be the primary acidic site. Its pKa is likely to be in the range of 3-5, influenced by the electron-withdrawing nature of the pyridine ring.

-

Basic pKa: The pyridine nitrogen is a basic site. Its pKa will be lower than that of pyridine itself due to the electron-withdrawing effects of the substituents.

-

-

Experimental Protocol for pKa Determination by Potentiometric Titration: [13][14][15][16]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and with a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[15][17]

-

| Property | Predicted Value/Behavior | Recommended Experimental Method |

| Melting Point | > 200°C, sharp range | Capillary Melting Point Apparatus |

| Aqueous Solubility | Low at neutral pH, increases with pH | Kinetic Solubility Assay via HPLC-UV/LC-MS |

| Organic Solubility | Soluble in DMSO, DMF; sparingly in alcohols | Visual assessment and quantification |

| Acidic pKa | 3 - 5 (Carboxylic acid) | Potentiometric Titration |

| Basic pKa | 1 - 3 (Pyridine nitrogen) | Potentiometric Titration |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy[19]

-

¹H NMR:

-

Aromatic Protons: Expect signals in the 7.0-9.0 ppm region. The pyridine protons will likely be downfield due to the ring's electron-deficient nature. The phenyl protons will appear in the typical aromatic region.

-

Amide Proton (N-H): A broad singlet, typically downfield (> 8.5 ppm). Its chemical shift can be concentration and solvent dependent.

-

Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (> 10 ppm), and may not be observed in all solvents.

-

Methoxy Protons (O-CH₃): A sharp singlet around 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the 160-175 ppm range for the amide and carboxylic acid carbonyls.

-

Aromatic Carbons: Multiple signals between 110-160 ppm.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy[20][21][22][23]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A significant band around 1515-1570 cm⁻¹.

-

C-O Stretch (Methoxy): A peak in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 272. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 273 or the deprotonated molecule [M-H]⁻ at m/z = 271 would be prominent.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the . By integrating foundational chemical principles with established analytical methodologies, a clear framework for the synthesis and characterization of this compound has been established. The proposed synthetic route offers a logical starting point for its preparation, while the outlined experimental protocols provide the necessary steps for empirical validation of its melting point, solubility, and pKa. The predicted spectroscopic data serves as a benchmark for structural confirmation. This guide is intended to empower researchers and drug development professionals to confidently approach the study of this and similar novel chemical entities, accelerating the journey from molecular concept to tangible application.

References

-

MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

ResearchGate. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

-

Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

-

PubMed. (2010). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). structural nmr analysis of triazolic compounds derived from isonicotinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Journal of Visualized Experiments. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). SOP for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

ACS Publications. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

YouTube. (2020). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing isonicotinic acid.

-

NANoREG. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

YouTube. (2024). Tip: Predicting pKa. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.

- Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.

- Google Patents. (n.d.). Preparation of nicotinic acid amide.

-

UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. materialneutral.info [materialneutral.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. chemistry.uccs.edu [chemistry.uccs.edu]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid: Exploring a Novel Scaffold in a Validated Therapeutic Domain

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid (CAS Number: 1087659-19-5), a molecule of significant interest within the validated therapeutic landscape of isonicotinic acid derivatives. While direct and extensive research on this specific compound is emerging, its structural features suggest a strong potential for biological activity, drawing from the rich history of its chemical class. This document will delve into the foundational chemistry, potential synthetic pathways, and hypothesized biological relevance of this compound, offering a forward-looking perspective for researchers in drug discovery and development.

Core Compound Characteristics

This compound is a substituted pyridine carboxylic acid. Its core structure is the isonicotinic acid (pyridine-4-carboxylic acid) scaffold, which is a well-established pharmacophore.

| Property | Value | Source |

| CAS Number | 1087659-19-5 | N/A |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |

| Molecular Weight | 272.26 g/mol | [1] |

| IUPAC Name | 3-methoxy-5-(phenylformamido)pyridine-4-carboxylic acid | N/A |

| Hazard Classification | Irritant | [1] |

The presence of a methoxy group at the 3-position and a phenylcarbamoyl group at the 5-position of the isonicotinic acid ring are key structural features that are anticipated to modulate its physicochemical properties and biological activity.

Figure 2: Retrosynthetic analysis of this compound.

Protocol 1: Amidation of a Precursor Isonicotinic Acid

This approach involves the synthesis of a 3-methoxy-5-amino-isonicotinic acid derivative, followed by acylation with a phenylcarbonyl equivalent.

Step-by-Step Methodology:

-

Synthesis of 3-Methoxy-5-nitro-isonicotinic acid: Starting from a commercially available substituted pyridine, a methoxy group can be introduced, followed by nitration at the 5-position. Subsequent oxidation of the 4-position methyl or other suitable group would yield the isonicotinic acid.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like SnCl₂.

-

Amide Bond Formation: The resulting 3-methoxy-5-amino-isonicotinic acid (or its ester) is then reacted with benzoyl chloride or benzoic acid in the presence of a coupling agent (e.g., DCC, EDC) to form the phenylcarbamoyl linkage.

-

Hydrolysis (if starting from an ester): If an ester was used, a final hydrolysis step would yield the target carboxylic acid.

Protocol 2: Functionalization of a Pre-formed Amide

An alternative strategy involves forming the phenylcarbamoyl group prior to the elaboration of the isonicotinic acid.

Step-by-Step Methodology:

-

Synthesis of 3-Methoxy-5-bromo-4-methylpyridine: A suitable pyridine precursor can be methoxylated and brominated to introduce the desired substituents.

-

Palladium-Catalyzed Amination: A Buchwald-Hartwig or similar cross-coupling reaction with aniline could be employed to form the N-phenyl bond at the 5-position.

-

Oxidation to Isonicotinic Acid: The methyl group at the 4-position is then oxidized to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄, HNO₃) to afford the final product. [2]

Hypothesized Biological Activity and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity, primarily based on structure-activity relationships (SAR) observed in related isonicotinic acid derivatives. [3]

Potential as an Antitubercular Agent

The core isonicotinic acid structure is a strong indicator of potential antitubercular activity. [4]The N-phenylcarbamoyl side chain could influence cell wall permeability and interaction with the active site of key mycobacterial enzymes.

Figure 4: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

An experimental workflow to investigate this potential would involve in vitro assays to measure the inhibition of reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes, followed by in vivo studies in models of inflammation.

Future Directions and Research Opportunities

This compound represents an intriguing, yet underexplored, molecule within a therapeutically relevant chemical space. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route are paramount. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.

-

Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including panels of mycobacteria (including drug-resistant strains), cancer cell lines, and assays for anti-inflammatory and other CNS activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with modifications to the methoxy and phenylcarbamoyl groups, would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

-

Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess the drug-like properties of this compound.

Conclusion

While this compound is currently a compound with limited direct published data, its structural relationship to the well-established isonicotinic acid class of therapeutic agents makes it a compelling target for further investigation. By leveraging the extensive knowledge of isonicotinic acid chemistry and biology, researchers can strategically explore the potential of this molecule in areas such as infectious diseases, inflammation, and oncology. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

- BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2695.

- Kumar, P., et al. (2017). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 14(8), 954-962.

- de Oliveira, C. S., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28.

- Kovalenko, P., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 873-882.

- Patel, R., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.

- Singh, V., et al. (2020). Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. ACS Infectious Diseases, 6(10), 2755-2767.

- Kumar, A., et al. (2022). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. Journal of Molecular Structure, 1266, 133512.

-

ResearchGate. (2024). (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Retrieved from [Link]

- Jurković, D., et al. (2015). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Croatian Journal of Food Science and Technology, 7(2), 64-70.

- Tomi, I. H. R., et al. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 7(5), 687-694.

- Google Patents. (2019). US20190167659A1 - Ccr6 compounds.

- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

- Gong, J.-S., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 10, 976453.

-

ResearchGate. (n.d.). Conventional Method for the Synthesis of series of N-phenyl Nicotinamide Analogous Promoted by Iodine. Retrieved from [Link]

- Harrison, W. T. A., et al. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.

- Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.

-

MDPI. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

-

IP.com. (n.d.). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. Retrieved from [Link]

- Wicht, K. J., et al. (2010). Isoniazid Is Not a Lead Compound for Its Pyridyl Ring Derivatives, Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review. Current Medicinal Chemistry, 17(20), 2186-2199.

- BenchChem. (2025). A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. BenchChem.

-

ResearchGate. (2018). (PDF) Synthesis and heterocyclization of β-N-(methacryloylthiocarbamoyl)-isonicotinohydrazide. Retrieved from [Link]

- Asati, V., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2014, 852563.

- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421.

- Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1529.

- Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492.

- Franchi, M., et al. (2019). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 6(15), 2751-2761.

- Thompson, M. J., et al. (2013). Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 23(3), 834-838.

-

ResearchGate. (2012). Synthesis of New Avenalumic Carboxamide Derivatives in the Ferulic Series. Retrieved from [Link]

Sources

- 1. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyridine-4-Carboxylic Acid Scaffold

The isonicotinic acid moiety, a pyridine ring functionalized with a carboxylic acid at the 4-position, represents a cornerstone scaffold in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling the generation of a vast chemical space of derivatives with a broad spectrum of biological activities. From the bedrock of anti-tuberculosis therapy to emerging roles in oncology and inflammation, substituted isonicotinic acids continue to be a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive technical overview of the biological activities of this important class of compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.

I. Antimicrobial Activity: Beyond the Legacy of Isoniazid

The story of isonicotinic acid in medicine is inextricably linked to isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis for decades.[1] However, the antimicrobial potential of this scaffold extends beyond this flagship molecule.

A. Mechanism of Action: A Tale of Prodrug Activation and Mycolic Acid Inhibition

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This activation leads to the formation of an isonicotinoyl radical, which, upon coupling with NADH, forms a nicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] This disruption of cell wall synthesis is the primary mechanism of isoniazid's bactericidal action against rapidly dividing mycobacteria.[3]

dot digraph "Isoniazid Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Isoniazid [label="Isoniazid (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KatG [label="KatG\n(Catalase-Peroxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isonicotinoyl_Radical [label="Isonicotinoyl Radical", fillcolor="#FBBC05", fontcolor="#202124"]; NADH [label="NADH"]; Nicotinoyl_NAD_Adduct [label="Nicotinoyl-NAD Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; InhA [label="InhA\n(Enoyl-ACP Reductase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mycolic_Acid_Synthesis [label="Mycolic Acid Synthesis"]; Mycobacterial_Cell_Wall [label="Mycobacterial Cell Wall Disruption"];

Isoniazid -> KatG [label="Activation"]; KatG -> Isonicotinoyl_Radical; Isonicotinoyl_Radical -> Nicotinoyl_NAD_Adduct [label="+ NADH"]; Nicotinoyl_NAD_Adduct -> InhA [label="Inhibition"]; InhA -> Mycolic_Acid_Synthesis [style=dashed, label="Catalyzes"]; Mycolic_Acid_Synthesis -> Mycobacterial_Cell_Wall [style=dashed, label="Leads to"]; } . Caption: Mechanism of action of Isoniazid.

B. Structure-Activity Relationship (SAR) for Antimicrobial Activity

Decades of research have illuminated key structural features governing the antitubercular activity of isonicotinic acid derivatives:

-

The Hydrazide Moiety is Crucial: Replacement of the hydrazide group in isoniazid with other functionalities, such as an amide or a carboxylic acid, generally leads to a significant loss of activity.[4]

-

The Pyridine Ring is Optimal: While some activity is retained with a 2-pyridyl analog, isomerization of the nitrogen to the 3-position or replacement of the pyridine ring with other heterocycles often abolishes activity.[4]

-

Substitution on the Pyridine Ring: Substitution at the 2-position of the pyridine ring is generally well-tolerated, with some 2-substituted analogs showing comparable activity to isoniazid. However, substitution at the 3-position is detrimental to activity.[4][5]

-

N'-Substitution of the Hydrazide: The synthesis of isonicotinoyl hydrazones through condensation of isoniazid with various aldehydes has been a fruitful strategy for generating new antimicrobial agents. The nature of the substituent on the imine nitrogen can significantly modulate the antimicrobial spectrum and potency.[4][6]

C. Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro antimicrobial activity of selected substituted isonicotinic acid hydrazides against various bacterial strains.

| Compound | Substituent on Hydrazone | Test Organism | MIC (µg/mL) | Reference |

| Isoniazid | - | Mycobacterium tuberculosis H37Rv | 0.02-0.06 | [7] |

| Hydrazone 1 | Vanillin | Staphylococcus aureus | >200 | [4] |

| Hydrazone 2 | Salicylaldehyde | Staphylococcus aureus | >200 | [4] |

| Hydrazone 3 | Alkylated Vanillin | Staphylococcus aureus | 200 (60% inhibition) | [4] |

| Hydrazone 4 | Alkylated Vanillin | Bacillus subtilis | 200 (53% inhibition) | [4] |

| Hydrazone 5 | Alkylated Vanillin | Escherichia coli | 200 (65% inhibition) | [4] |

D. Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][8][9][10][11]

1. Preparation of Materials:

- Test compound stock solution (e.g., in DMSO).

- Bacterial culture in logarithmic growth phase.

- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria).

- Sterile 96-well microtiter plates.

- Multichannel pipette.

2. Procedure:

- Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

- Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

- Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the test compound, bringing the final volume to 100 µL.

- Controls:

- Growth Control: Wells containing broth and inoculum but no compound.

- Sterility Control: Wells containing only broth.

- Positive Control: A well-known antibiotic as a reference.

- Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for most bacteria).

- Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

dot digraph "Broth Microdilution Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_comp [label="Prepare Serial Dilutions\nof Test Compound"]; prep_inoc [label="Prepare Standardized\nBacterial Inoculum"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate Plate"]; read_mic [label="Read MIC"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_comp; start -> prep_inoc; prep_comp -> inoculate; prep_inoc -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; } . Caption: Workflow for Broth Microdilution Assay.

II. Anticancer Activity: A New Frontier for Isonicotinic Acid Derivatives

Recent research has unveiled the promising potential of substituted isonicotinic acids as anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][12]

A. Proposed Mechanisms of Action in Oncology

The anticancer mechanisms of isonicotinic acid derivatives are still under active investigation, but several promising avenues have been identified:

-

Inhibition of Key Signaling Pathways: Some hydrazone derivatives are thought to exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13]

-

Induction of Apoptosis: A significant number of isonicotinoyl hydrazones have been shown to induce apoptosis (programmed cell death) in cancer cells.[14]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.

-

COX-2 Inhibition: As will be discussed in the anti-inflammatory section, the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, is another potential mechanism contributing to the anticancer effects of these compounds.[13]

dot digraph "Anticancer Mechanisms of Isonicotinic Acid Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Isonicotinic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_HER2 [label="EGFR/HER2\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nArrest", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Cell\nProliferation"]; CellDeath [label="Cancer Cell Death"];

Compound -> EGFR_HER2; Compound -> COX2; Compound -> Apoptosis; Compound -> CellCycle; EGFR_HER2 -> Proliferation [label="Inhibits"]; COX2 -> Proliferation [label="Inhibits"]; Apoptosis -> CellDeath [label="Leads to"]; CellCycle -> Proliferation [label="Inhibits"]; Proliferation -> CellDeath [style=dashed, label="Reduces"]; } . Caption: Proposed anticancer mechanisms.

B. Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of isonicotinic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1][12]

-

Importance of the Hydrazone Linkage: The isonicotinoyl hydrazone scaffold is a common feature in many derivatives with potent anticancer activity.[1]

-

Substituents on the Aromatic Ring: The presence, number, and position of substituents on the aromatic ring attached to the hydrazone are critical. For instance, hydroxyl groups, especially in the ortho position, have been shown to enhance anticancer activity.[1][12] Disubstituted derivatives with electron-withdrawing or electron-donating groups can also exhibit significant cytotoxicity.[1]

C. Quantitative Data: IC50 Values against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values of representative substituted isonicotinic acid derivatives against various human cancer cell lines.

| Compound | Substituent on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone-Sulfonate 1 | 4-(trifluoromethyl)phenyl | PC3 (Prostate) | 10.28 | [15] |

| Hydrazone-Sulfonate 2 | 4-(trifluoromethyl)phenyl | DLD-1 (Colon) | 13.49 | [15] |

| Isoniazid Derivative 15 | 2-hydroxy-3-methoxybenzylidene | HCT-116 (Colon) | 0.61 µg/mL | [1] |

| Isoniazid Derivative 18 | 2,4-dihydroxybenzylidene | OVCAR-8 (Ovary) | 0.87 µg/mL | [1] |

| Isoniazid Derivative 31 | 4-dimethylaminobenzylidene | SF-295 (Glioblastoma) | 0.98 µg/mL | [1] |

| Ru(II) Complex 1 | Nicotinic acid derivative | A431 (Epidermoid Carcinoma) | 10.3 | [12] |

| Ru(II) Complex 2 | Isoniazid derivative | MDA-MB 231 (Breast) | 12.5 | [12] |

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][16][17][18]

1. Preparation of Materials:

- Cancer cell line of interest.

- Complete culture medium.

- Test compound stock solution (e.g., in DMSO).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

- Sterile 96-well plates.

2. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-treated and untreated controls.

- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in\n96-well Plate"]; treat_cells [label="Treat Cells with\nTest Compound"]; incubate_cells [label="Incubate for\nDesired Time"]; add_mtt [label="Add MTT Reagent"]; incubate_mtt [label="Incubate to Form\nFormazan"]; solubilize [label="Solubilize Formazan\nCrystals"]; read_absorbance [label="Read Absorbance\nat 570 nm"]; analyze_data [label="Calculate Cell Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate_cells; incubate_cells -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } . Caption: Workflow for the MTT Assay.

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The isonicotinic acid scaffold has also been explored for the development of novel anti-inflammatory agents, with some derivatives showing potent activity, in some cases exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[19][20]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary proposed mechanism for the anti-inflammatory activity of many isonicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][21] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Some derivatives may also exert their anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS).[19][20]

B. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Ester and Amide Derivatives: Both ester and amide derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.

-

Influence of Lipophilicity: The lipophilicity of the substituents can influence the anti-inflammatory activity, although a clear correlation is not always observed.[22]

-

Specific Substituent Effects: The nature and position of substituents play a crucial role. For example, an isonicotinate of meta-aminophenol has been shown to be a highly potent anti-inflammatory agent.[19][20]

C. Quantitative Data: IC50 Values for Anti-inflammatory Activity

The following table highlights the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.

| Compound | Derivative Type | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate 5 | m-aminophenol ester | ROS Inhibition | 1.42 ± 0.1 | [19][20] |

| Isonicotinate 6 | p-aminophenol ester | ROS Inhibition | 8.6 ± 0.5 | [19][20] |

| Isonicotinate 8a | p-aminophenol ester (acetyl) | ROS Inhibition | 19.6 ± 3.4 | [19] |

| Isonicotinate 8b | p-aminophenol ester (butyryl) | ROS Inhibition | 3.7 ± 1.7 | [19] |

| Ibuprofen (Standard) | - | ROS Inhibition | 11.2 ± 1.9 | [19][20] |

D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27]

1. Preparation of Materials:

- Male Wistar or Sprague-Dawley rats (180-200 g).

- 1% (w/v) solution of lambda carrageenan in sterile saline.

- Test compound suspension/solution in an appropriate vehicle.

- Positive control (e.g., Indomethacin).

- Plethysmometer for measuring paw volume.

2. Procedure:

- Animal Grouping: Randomly divide the rats into groups (n=6 per group): vehicle control, test compound group(s), and positive control group.

- Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.

- Compound Administration: Administer the vehicle, test compound, or positive control to the respective groups, typically via oral gavage, one hour before inducing inflammation.

- Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

- Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

- Data Analysis:

- Calculate the paw edema (increase in paw volume) for each animal: Edema = Vₜ - V₀.

- Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

dot digraph "Carrageenan-Induced Paw Edema Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; group_animals [label="Group Animals"]; baseline_measure [label="Measure Baseline\nPaw Volume (V₀)"]; administer_comp [label="Administer Test Compound,\nVehicle, or Positive Control"]; induce_edema [label="Inject Carrageenan"]; measure_edema [label="Measure Paw Volume (Vₜ)\nat Time Intervals"]; analyze_data [label="Calculate Paw Edema\nand % Inhibition"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> group_animals; group_animals -> baseline_measure; baseline_measure -> administer_comp; administer_comp -> induce_edema; induce_edema -> measure_edema; measure_edema -> analyze_data; analyze_data -> end; } . Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

IV. Synthesis of Biologically Active Isonicotinic Acid Derivatives

The synthesis of substituted isonicotinic acids is generally straightforward, allowing for the generation of diverse libraries for biological screening.

A. Synthesis of Isonicotinoyl Hydrazones

A common and efficient method for synthesizing isonicotinoyl hydrazones involves the condensation reaction between isoniazid and a variety of aldehydes or ketones.[4][15][28]

General Procedure:

-

Dissolve isoniazid and the desired aldehyde/ketone (in equimolar amounts) in a suitable solvent, such as ethanol.

-

A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for several hours.

-

Upon cooling, the product often precipitates out and can be collected by filtration and purified by recrystallization.

B. Synthesis of Isonicotinic Acid Esters

Isonicotinic acid esters can be synthesized through various esterification methods. A simple approach involves the reaction of isonicotinoyl chloride (which can be prepared from isonicotinic acid and thionyl chloride) with the desired alcohol in the presence of a base.[29]

General Procedure:

-

Prepare isonicotinoyl chloride by reacting isonicotinic acid with an excess of thionyl chloride.

-

In a separate flask, dissolve the desired alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane).

-

Slowly add the isonicotinoyl chloride to the alcohol solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The crude product can be purified by chromatography or recrystallization.

V. Conclusion and Future Perspectives

The substituted isonicotinic acid scaffold continues to demonstrate its value as a privileged structure in medicinal chemistry. While its role in combating tuberculosis is well-established, the expanding body of research into its anticancer and anti-inflammatory properties highlights the untapped potential of this versatile chemical entity. Future research will undoubtedly focus on elucidating the precise molecular targets and mechanisms of action for these newer biological activities. The development of more selective and potent derivatives, guided by robust structure-activity relationship studies and computational modeling, holds the promise of delivering novel therapeutics for a range of diseases. The synthetic accessibility of this scaffold ensures that the exploration of its biological potential will remain a vibrant and productive area of research for years to come.

VI. References

-

Acar Çevik, U., et al. (2022). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega, 7(43), 38896-38911. [Link]

-

Akowuah, G. A., et al. (2020). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 69(11), 1335-1341. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

-

Rodrigues, F. A. R., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28. [Link]

-

Szafranski, K., et al. (2021). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. Molecules, 26(11), 3326. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Organic and Medicinal Chemistry International. [Link]

-

El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

-

Request PDF. (n.d.). Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][15][16][17]Oxadiazocine. ResearchGate. [Link]

-

Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Request PDF. (n.d.). Synthesis and Antiinflammatory Activity of Isonicotinic and Cinchoninic Acid Derivatives. ResearchGate. [Link]

-

Khan, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6528. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

-

Request PDF. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

-

Meotti, F. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 5.3.1-5.3.17. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Chau, T. T., et al. (2009). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 61(4), 690-697. [Link]

-

ResearchGate. (n.d.). Binding interactions of isonicotinates 5–6 and 8a–8b in the pocket of the COX-2 enzyme. ResearchGate. [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

-

Scite.ai. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Scite.ai. [Link]

-

Kumar, K. S., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]

-

ResearchGate. (n.d.). Graph showing comparison between the IC50 (concentration at 50% cell...). ResearchGate. [Link]

-

Unissa, A. N., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. ACS Omega, 7(43), 38896-38911. [Link]

-

Eldehna, W. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(9), 1226. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

Costa, P. J., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Inorganics, 13(1), 14. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 27(19), 6528. [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of anti-inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4434. [Link]

-

Kumar, K. S., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6544-6548. [Link]

-

Boshoff, H. I., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 129, 102100. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Medicinal Chemistry, 13(1), 74-91. [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),.... ResearchGate. [Link]

-

Shchegravin, D. A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6528. [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 26(5), 1272. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. scribd.com [scribd.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. clyte.tech [clyte.tech]

- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of Isonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinic acid, a pyridine carboxylic acid isomer, serves as a foundational scaffold in medicinal chemistry, giving rise to derivatives with a remarkably broad spectrum of therapeutic activities. Historically anchored by the success of isoniazid in treating tuberculosis, the utility of this chemical core has expanded to address a diverse range of diseases. This guide provides a detailed exploration of the primary and emerging therapeutic targets of isonicotinic acid derivatives. We delve into the molecular mechanisms of action, present field-proven experimental protocols for target validation and inhibitor screening, and offer insights into the causality behind experimental design. The central theme is the versatility of the isonicotinoyl moiety in interacting with distinct biological targets, from mycobacterial enzymes to key regulators of human neurological and epigenetic pathways.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid (pyridine-4-carboxylic acid) is a simple, planar aromatic heterocycle. Its derivatives, often synthesized via modification of the carboxyl group (e.g., forming hydrazides, esters, or amides), possess chemical properties that make them effective pharmacophores. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[1] This structural simplicity belies a complex and varied pharmacology, enabling the targeting of diverse enzyme active sites and receptor binding pockets. The most prominent examples, isoniazid and iproniazid, highlight the profound impact these derivatives have had on treating infectious diseases and neurological disorders, respectively.[2][3]

Primary Therapeutic Target Classes

Antimycobacterial Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The cornerstone of isonicotinic acid's therapeutic legacy is isoniazid (isonicotinic acid hydrazide, INH), a first-line drug for treating tuberculosis (TB) for over 70 years.[4][5]

Mechanism of Action: Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[2][6] The activation is a critical first step, catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] This process converts isoniazid into a highly reactive isonicotinoyl radical.[8] This radical species then covalently couples with the endogenous cofactor nicotinamide adenine dinucleotide (NAD⁺) to form an isonicotinoyl-NAD adduct.[4]

This INH-NAD adduct is the active bactericidal agent. Its primary target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the exceptionally long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall.[4] The INH-NAD complex binds tightly to InhA, blocking its active site and inhibiting the synthesis of mycolic acids.[6] This disruption of cell wall integrity leads to bacterial cell death, particularly in actively dividing mycobacteria.[2]

Experimental Protocol: InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a robust method for determining the inhibitory potential of isonicotinic acid derivatives against recombinant InhA by monitoring the oxidation of NADH.

-

Rationale: The InhA enzyme consumes NADH as a cofactor to reduce its substrate. The rate of NADH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to enzyme activity. An effective inhibitor will decrease this rate.

-

Materials:

-

Purified recombinant M. tuberculosis InhA enzyme.

-

NADH (Nicotinamide adenine dinucleotide, reduced form).

-

DD-CoA (trans-2-dodecenoyl-coenzyme A) or OCoA (trans-2-octenoyl-CoA) as the substrate.[9]

-

PIPES buffer (pH 6.8).

-

Test compounds (isonicotinic acid derivatives) dissolved in DMSO.

-

96-well UV-transparent microplates.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

-

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X InhA enzyme solution in PIPES buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10-150 nM).[9][10]

-

Prepare a 2X substrate/cofactor mix containing NADH and DD-CoA in PIPES buffer. Final concentrations should be around their Km values (e.g., 100-250 µM for NADH, 25-400 µM for DD-CoA) to ensure sensitivity.[9][10]

-

Prepare serial dilutions of the test compounds and a positive control (e.g., Triclosan) in DMSO. Then, create intermediate dilutions in PIPES buffer to minimize final DMSO concentration (≤1% v/v).[9]

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 50 µL of the 2X substrate/cofactor mix.

-

Add 1 µL of the diluted test compounds or DMSO (for vehicle control) to the respective wells.

-

To initiate the reaction, add 50 µL of the 2X InhA enzyme solution to all wells.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

-

-

-

Self-Validation System:

-

Positive Control: Include a known InhA inhibitor like Triclosan to confirm assay performance.[11]

-

Negative Control: A "no enzyme" control well (containing buffer instead of InhA solution) should show no change in absorbance.

-

Vehicle Control: Wells containing DMSO (at the same final concentration as the test wells) establish the 100% activity level.

-

Neurological Target: Monoamine Oxidase (MAO)

Iproniazid, an early derivative of isoniazid, was initially developed for TB but was serendipitously found to have potent antidepressant effects.[12][13] This discovery ushered in the era of monoamine oxidase inhibitors (MAOIs) for treating depression.

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Iproniazid is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[12][14][15] By inhibiting these enzymes, iproniazid prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the synaptic cleft.[3] This enhanced availability of neurotransmitters boosts synaptic transmission, which is believed to be the basis for its mood-elevating and antidepressant effects.[3][13] Although iproniazid itself was withdrawn due to hepatotoxicity, its mechanism of action established MAO as a key therapeutic target for isonicotinic acid derivatives and other chemical classes.[12]

Experimental Protocol: MAO-Glo™ Assay (Fluorometric)

This protocol describes a common, highly sensitive commercial assay for measuring MAO activity, suitable for high-throughput screening of inhibitors.[16][17]

-

Rationale: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[16][18] The H₂O₂ reacts with a probe (e.g., Amplex Red or OxiRed™) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), whose signal is proportional to MAO activity.[16][17]

-

Materials:

-

MAO-A or MAO-B enzyme (recombinant human).

-

MAO Assay Buffer.

-

MAO substrate (e.g., Tyramine).[17]

-

Fluorometric Probe (e.g., OxiRed™ Probe).[17]

-

Horseradish Peroxidase (HRP).

-

Test compounds and a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[18]

-

Black, opaque 96-well microplates.

-

Fluorescence microplate reader.

-

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of test compounds and positive controls in assay buffer.

-

Prepare an MAO enzyme working solution (for MAO-A or MAO-B) in assay buffer.

-

-

Inhibitor Pre-incubation:

-

Add 50 µL of the enzyme working solution to each well.

-

Add 10 µL of the diluted test compounds or vehicle control to the appropriate wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing the substrate, fluorometric probe, and HRP in assay buffer.[17][19]

-

Add 40 µL of the Reaction Mix to each well to start the reaction.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[17]

-

-

Data Analysis:

-

Determine the reaction rate for each well from the linear phase of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

-

-

-

Self-Validation System:

-

Isoform Specificity: Run parallel assays with MAO-A and MAO-B enzymes and their respective specific inhibitors (Clorgyline and Pargyline) to determine the selectivity profile of the test compounds.[18]

-

Background Control: Include wells without enzyme to measure any background fluorescence from the compounds or reaction mix.[17]

-

Positive Controls: The specific inhibitors confirm that a decrease in signal is due to targeted enzyme inhibition.

-

Epigenetic Target: Histone Deacetylases (HDACs)

More recently, the isonicotinic acid scaffold has been explored for its potential to target enzymes involved in epigenetic regulation, particularly histone deacetylases (HDACs).[20] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[21] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors (HDACis) a promising class of anticancer agents.[21][22]

Mechanism of Action: HDAC inhibitors typically feature a three-part pharmacophore: a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.[23] Isonicotinic acid derivatives can be designed to act as novel cap groups. Hydrazide moieties, common in isonicotinic acid derivatives, have also been identified as effective ZBGs, demonstrating selectivity for certain HDAC isoforms.[24] By blocking the active site, these inhibitors prevent the deacetylation of histones and other proteins, leading to an accumulation of acetylated proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol details a common method to screen for HDAC inhibitors using a fluorogenic substrate.[21][25]

-

Rationale: The assay uses a substrate composed of an acetylated lysine peptide linked to a fluorescent reporter.[21] In its native state, the molecule is non-fluorescent. After the HDAC enzyme removes the acetyl group, a developer enzyme can cleave the deacetylated peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to HDAC activity.[21][26]

-

Materials:

-

Step-by-Step Methodology:

-

Assay Preparation:

-